Thieno[3,2-d]pyrimidines have been explored as potential antibacterial agents [, ]. Their mechanism of action often involves inhibiting bacterial enzymes essential for survival and growth.
Antitumor Agents
Several studies have investigated thieno[3,2-d]pyrimidines for their antitumor properties [, , , , ]. These compounds can target various cellular processes involved in cancer cell growth and proliferation, including DNA replication, cell cycle progression, and angiogenesis.
HIV-1 Reverse Transcriptase Inhibitors
Thieno[3,2-d]pyrimidines have shown promise as HIV-1 reverse transcriptase inhibitors []. They can bind to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site of the enzyme, preventing viral replication.
Phosphatidylinositol 3-Kinase Inhibitors
Certain thieno[3,2-d]pyrimidine derivatives have demonstrated potent inhibition of phosphatidylinositol 3-kinase (PI3K) [, , ]. PI3K is a critical enzyme involved in various cellular processes, including cell growth, proliferation, and survival, making it an attractive target for cancer therapy.
Sirtuin Inhibitors
Thieno[3,2-d]pyrimidine derivatives have also been explored as sirtuin inhibitors []. Sirtuins are a family of proteins that regulate various cellular processes, including metabolism, aging, and stress response. Inhibiting specific sirtuins has emerged as a potential therapeutic strategy for treating cancer, metabolic disorders, and inflammatory diseases.
Researchers have designed and synthesized pyrrolo[3,2-d]pyrimidine derivatives, structurally similar to thieno[3,2-d]pyrimidines, as dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) [, ]. These inhibitors show promise as anticancer agents, particularly for treating HER2-positive breast cancer and other cancers with overexpression of these receptors.
Related Compounds
Compound Description: This series of compounds was synthesized using a three-component heterocyclization reaction under microwave irradiation. [] These compounds were found to have potential antifungal and antiparasitic properties. []
Relevance: While structurally distinct from 2-fluorothieno[3,2-d]pyrimidine, this compound class shares the core thiopyrano[3,2-d]pyrimidine system, highlighting the interest in this scaffold for developing bioactive molecules. []
Compound Description: These compounds were designed and investigated as potential inhibitors of ATR kinase and the PIKK family for cancer therapy. [] They were synthesized from thieno[2,3-b]pyridine-2-carboxylates, ultimately leading to various amino, hydrazino, and S-alkyl derivatives. []
Relevance: These derivatives share the thieno[3,2-d]pyrimidine core with 2-fluorothieno[3,2-d]pyrimidine, emphasizing the significance of this scaffold in medicinal chemistry and its potential for developing anticancer agents. []
Compound Description: This class of compounds acts as multitargeted antifolates, inhibiting serine hydroxymethyltransferase 2 (SHMT2), and demonstrating potent in vitro and in vivo antitumor activity. [] Variations in bridge length and side chain aromatic rings were explored, with 5-carbon bridge lengths being crucial for potency. []
Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds exemplify the exploration of heterocyclic ring systems like pyrrolo[3,2-d]pyrimidine, structurally analogous to thieno[3,2-d]pyrimidine, for developing anticancer therapeutics. []
Compound Description: Synthesized from 2,4-diazidopyrido[3,2-d]pyrimidine via SnAr reactions, these compounds incorporate diverse N-, O-, and S- substituents. [] The tetrazole tautomer was found to be favored in solution. [] Further functionalization was achieved via CuAAC and Staudinger reactions exploiting the azide tautomer. []
Relevance: This series, while not directly containing the thieno[3,2-d]pyrimidine core, highlights the exploration of fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for their potential in medicinal chemistry. []
4-Azido-5H-pyrrolo[3,2-d]pyrimidine
Compound Description: This compound, analogous to 2-azidopyridines, functions as a catalyst in combination with CuI for the Glaser–Hay reaction of terminal alkynes, selectively yielding homocoupled 1,3-diynes. [] Notably, it avoids triazole formation, a common side reaction in CuAAC "click" chemistry, due to its equilibrium with a tetrazole isomer. []
Relevance: This compound, although lacking the thieno[3,2-d]pyrimidine core, showcases the exploration of analogous fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for catalytic applications in organic synthesis. []
Compound Description: This class of compounds targets both mitochondrial and cytosolic one-carbon metabolism, inhibiting SHMT2 and other key enzymes. [] These compounds exhibited in vitro and in vivo antitumor efficacy, particularly against pancreatic cancer. [, ] Lead compound AGF347 showed promising results in pancreatic tumor xenograft models. [, ]
Relevance: This series, while not directly containing the thieno[3,2-d]pyrimidine core, further emphasizes the exploration of structurally similar fused pyrimidine systems, analogous to 2-fluorothieno[3,2-d]pyrimidine, as potential anticancer agents. [, ]
Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of class I PI3K. [] It emerged from a series of thieno[3,2-d]pyrimidine derivatives investigated for their PI3K inhibitory activity. [] This compound advanced to human clinical trials for cancer treatment. []
Relevance: This compound directly exemplifies the potential of the thieno[3,2-d]pyrimidine scaffold, also present in 2-fluorothieno[3,2-d]pyrimidine, for developing therapeutics targeting specific enzymes, in this case, PI3K, for cancer therapy. []
Compound Description: This compound demonstrated effective inhibition against the proliferation of HT-29, A549, and MKN45 cell lines. [] Its structure was confirmed by IR, 1H NMR, MS, elemental analyses, and X-ray diffraction. []
Relevance: This compound directly incorporates the thieno[3,2-d]pyrimidine core structure, highlighting the importance of this scaffold, shared by 2-fluorothieno[3,2-d]pyrimidine, in developing compounds with antiproliferative activities. []
Compound Description: This class of compounds, identified through encoded library technology, displays potent pan-inhibition against SIRT1/2/3, with nanomolar potency observed for several analogs. [] Structural studies revealed a key binding interaction between the carboxamide group and the nicotinamide C-pocket of the SIRT3 active site. []
Relevance: These compounds, despite lacking the fluorine substituent at the 2-position, emphasize the potential of the thieno[3,2-d]pyrimidine scaffold, also found in 2-fluorothieno[3,2-d]pyrimidine, for developing potent and selective inhibitors of therapeutic targets like sirtuins. []
4-Substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives
Compound Description: This series of compounds was synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, exploring various functional group substitutions at the 4-position. [] Many analogs exhibited potent anticancer activity against MCF-7, HeLa, and HCT-116 cell lines, comparable to doxorubicin. []
Relevance: These compounds, with their diverse substitutions on the thieno[3,2-d]pyrimidine core, emphasize the versatility of this scaffold, shared by 2-fluorothieno[3,2-d]pyrimidine, for developing anticancer agents. []
Compound Description: This class of compounds was designed to develop novel HER2/EGFR dual kinase inhibitors for various cancers. [] Compound 34e showed potent HER2 and EGFR inhibitory activity and tumor growth inhibition. [] Further optimization led to the development of TAK-285, a promising candidate for clinical development. []
Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds exemplify the exploration of heterocyclic ring systems like pyrrolo[3,2-d]pyrimidine, structurally analogous to thieno[3,2-d]pyrimidine, for developing anticancer therapeutics. []
Compound Description: Synthesized through a green and efficient one-pot condensation reaction, these compounds utilize choline hydroxide as a catalyst in an aqueous medium. []
Relevance: While structurally distinct from 2-fluorothieno[3,2-d]pyrimidine, these compounds demonstrate the continued interest and exploration of the broader furo[3,2-d]pyrimidine scaffold for novel applications. []
5-Substituted pyrrolo[3,2-d]pyrimidine analogs
Compound Description: These analogs (AGF347, AGF359) are transported by the proton-coupled folate transporter (PCFT), often overexpressed in solid tumors. [] They demonstrated potent inhibition of pancreatic cancer cell lines, particularly those with KRAS mutations (HPAC) and wild-type KRAS (BxPC-3). [] The compounds induced glycine and adenosine auxotrophy, indicating inhibition of both mitochondrial and cytosolic 1C metabolism. []
Relevance: Though lacking the thieno[3,2-d]pyrimidine core, these analogs highlight the continued exploration of similar fused pyrimidine systems, analogous to 2-fluorothieno[3,2-d]pyrimidine, for their potential as anticancer agents, especially those targeting specific metabolic pathways. []
2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase
Compound Description: These compounds were synthesized as potential anti-obesity agents by targeting the Neuropeptide Y (NPY) Y5 receptor subtype. [] Various modifications were made to the pyrrolo[3,2-d]pyrimidine lead structure, leading to the identification of several potent Y5 antagonists and the development of a pharmacophore model for the human Y5 receptor. []
Relevance: Although not directly containing the thieno[3,2-d]pyrimidine core, these compounds emphasize the exploration of analogous fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for their potential in medicinal chemistry and drug development, particularly for obesity treatment. []
Compound Description: This series of compounds, synthesized from heterocyclic ketene dithioacetals and guanidine carbonate, displays interesting solid-state fluorescence properties. [] Compound 3c, with an amino group at the 2-position and a benzylamino group at the 4-position of the pyrimidine ring, showed the strongest fluorescence. []
Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine by the presence of a benzene ring fused to the thiophene moiety, this compound class highlights the diverse applications of related heterocyclic systems incorporating the thieno[3,2-d]pyrimidine core. []
Compound Description: This benzofuran derivative was evaluated for its anti-inflammatory activity in acute inflammation models using carrageenin-induced rat paw edema and turpentine-induced peritonitis. [, ] The compound exhibited significant anti-inflammatory activity in both models, suggesting its potential as an anti-inflammatory agent. [, ]
Relevance: This compound, while not directly containing the thieno[3,2-d]pyrimidine core, exemplifies the exploration of related fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for their therapeutic potential in various disease models, particularly inflammatory disorders. [, ]
Compound Description: Designed as PI3K inhibitors, compound 10e exhibited significantly greater potency (400-fold) compared to the initial lead compound 2a. [] Further analysis revealed potent inhibitory activity against p110beta isoform. [] In vivo studies showed anti-proliferative activity against various cell lines and efficacy against HeLa tumor xenografts in mice. []
Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds demonstrate the ongoing exploration of related heterocyclic systems for their potential as therapeutic agents, emphasizing the importance of structural modifications for optimizing potency and selectivity. []
Compound Description: These derivatives were efficiently synthesized by reacting diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aromatic isocyanates. []
Relevance: Though lacking the thieno[3,2-d]pyrimidine core, the synthesis and investigation of these compounds highlight the exploration of structurally analogous fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for their potential applications in medicinal chemistry. []
Compound Description: These compounds, synthesized through regioselective S(N)Ar and metal-catalyzed cross-coupling reactions, showcase the diverse derivatization possibilities of the pyrido[3,2-d]pyrimidine scaffold. [, ]
Relevance: Though not directly containing the thieno[3,2-d]pyrimidine core, these compounds highlight the broader exploration of structurally similar fused pyrimidine systems, analogous to 2-fluorothieno[3,2-d]pyrimidine, for potential medicinal chemistry applications. [, ]
8-Cyano-7-ethoxy-4-oxo-9-phenyl-2-substituted-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidines and related derivatives
Compound Description: This series of pyridothieno-pyrimidine derivatives was synthesized from a common 2-chloropyridine precursor, showcasing the versatility of this heterocyclic system for generating diverse analogs. []
Relevance: These compounds, though more structurally complex, highlight the continued interest in exploring fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for potential therapeutic applications. []
Compound Description: These derivatives were synthesized through a solid-phase approach using an AMEBA resin, demonstrating the utility of solid-phase synthesis for generating thieno[3,2-d]pyrimidine analogs. []
Relevance: This series emphasizes the synthetic versatility of the thieno[3,2-d]pyrimidine scaffold, shared by 2-fluorothieno[3,2-d]pyrimidine, and its amenability to various synthetic strategies, including solid-phase methods, for generating diverse analogs. []
Compound Description: These C-nucleosides, incorporating pyrrolo[3,2-d]pyrimidine or thieno[3,2-d]pyrimidine rings with arabinofuranosyl or 2′-deoxyribofuranosyl sugar moieties, represent modifications at the 2′ position. []
Relevance: These compounds highlight the application of pyrrolo[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine as nucleoside analogs, emphasizing the significance of these heterocyclic systems, similar to 2-fluorothieno[3,2-d]pyrimidine, in nucleoside chemistry and potential antiviral or anticancer applications. []
Pyrrolo[3,2‐d]pyrimidine Derivatives
Compound Description: These derivatives were synthesized through a novel and efficient approach using Cu(OTf)2‐catalyzed dehydrogenative C–H activation of uracil under atmospheric oxygen. []
Relevance: Though not containing the thieno[3,2-d]pyrimidine core, these compounds exemplify the exploration of structurally similar fused pyrimidine systems, like 2-fluorothieno[3,2-d]pyrimidine, for their potential biological activities and synthetic accessibility via innovative methods. []
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. [] Compounds 6h, 6e, 6i, and 6d exhibited promising activity against both bacterial and fungal strains. []
Relevance: These compounds demonstrate the potential of incorporating the thieno [3, 2-d] pyrimidine scaffold, also found in 2-fluorothieno[3,2-d]pyrimidine, into larger heterocyclic systems to develop new antimicrobial agents. []
Compound Description: These compounds were designed to address multiple targets implicated in Alzheimer's disease (AD), including amyloid-beta (Aβ) aggregation and cholinesterase (ChE) activity. [] Compound 8h (a quinazoline derivative) emerged as a potent inhibitor of Aβ40 aggregation and a dual ChE inhibitor. [] Compound 10b (a pyrido[3,2-d]pyrimidine derivative) also displayed anti-Aβ activity, dual ChE inhibition, and iron-chelating properties. []
Relevance: This study highlights the potential of quinazoline and pyrido[3,2-d]pyrimidine scaffolds, the latter being structurally related to 2-fluorothieno[3,2-d]pyrimidine, in developing multi-target agents for complex diseases like AD. []
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim
Compound Description: These analogues were synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii, Toxoplasma gondii, and rat liver. [] These compounds aimed to target opportunistic infections in AIDS patients. [] Several analogs demonstrated potent DHFR inhibition and selectivity for the pathogenic enzymes over the mammalian counterpart. []
Relevance: These compounds, while not directly containing the thieno[3,2-d]pyrimidine core, emphasize the exploration of structurally similar fused pyrimidine systems, like 2-fluorothieno[3,2-d]pyrimidine, for developing anti-infective agents, particularly against opportunistic infections. []
2,4-Diamino-6-(anilinomethyl)- and 2,4-diamino-6-[(N-methylanilino)-methyl]pyrido[3,2-d]pyrimidines
Compound Description: These compounds were synthesized and evaluated as DHFR inhibitors from Pneumocystis carinii, Toxoplasma gondii, and rat liver. [] They were designed to be lipophilic nonclassical antifolates with high enzyme selectivity and potency. []
Relevance: These compounds, though not directly containing the thieno[3,2-d]pyrimidine core, highlight the exploration of structurally similar fused pyrimidine systems, like 2-fluorothieno[3,2-d]pyrimidine, for developing anti-infective agents, particularly against opportunistic infections, by targeting DHFR. []
5H-pyrrolo(3,2-d)pyrimidine (9-deazapurines)
Compound Description: Synthesized from 3-aminopyrrole derivatives, these compounds highlight the use of aminopyrroles as building blocks for generating modified purine analogs. []
Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds showcase the exploration of heterocyclic ring systems like pyrrolo[3,2-d]pyrimidine, structurally analogous to thieno[3,2-d]pyrimidine, for developing modified nucleobases with potential biological activities. []
Compound Description: These derivatives were designed as structural analogs of the alpha1-adrenoceptor (alpha1-AR) ligand RN5 and evaluated for their binding affinity. [] Several compounds exhibited substantial alpha1-AR selectivity over other receptors. []
Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds exemplify the exploration of heterocyclic ring systems like pyrrolo[3,2-d]pyrimidine, structurally analogous to thieno[3,2-d]pyrimidine, for developing selective ligands for G protein-coupled receptors (GPCRs) like alpha1-ARs. []
Compound Description: This diverse set of compounds highlights the synthetic utility of thieno[2,3-b]pyridine-2-carbohydrazide as a starting material for constructing various fused heterocyclic systems. []
Relevance: While structurally diverse, this work emphasizes the broader exploration of heterocyclic systems containing the thieno[3,2-d]pyrimidine core, similar to 2-fluorothieno[3,2-d]pyrimidine, for potential medicinal chemistry applications. []
Compound Description: This series of fused heterocyclic compounds, including thieno[2,3-b]quinoline, quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine, and pyrido[2′,3′:4,5]thieno[2,3-b]quinoline derivatives, was synthesized and investigated for potential biological activities. [] Certain compounds exhibited growth inhibitory activity against Saccharomyces Cerevisiae. []
Relevance: Although structurally distinct from 2-fluorothieno[3,2-d]pyrimidine, these compounds highlight the exploration of related heterocyclic systems containing the thieno[3,2-d]pyrimidine core for potential therapeutic applications, particularly antifungal activity. []
Compound Description: This study focuses on the synthesis of the core structure pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and its derivatives. []
Relevance: This research directly explores the synthesis and properties of the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine scaffold, highlighting its significance and relevance as a related system to 2-fluorothieno[3,2-d]pyrimidine in medicinal chemistry. []
Compound Description: These complex spirocyclic compounds, incorporating benzothiazole, pyran, pyrimidine, and indoline rings, were synthesized through a catalyst-free, one-pot, three-component reaction. [] This efficient method highlights the increasing interest in synthesizing complex heterocyclic systems with potential biological activities.
Relevance: While structurally distinct from 2-fluorothieno[3,2-d]pyrimidine, this work emphasizes the broader interest in exploring diverse heterocyclic systems, including those with fused pyrimidine rings, for their potential medicinal chemistry applications. []
Compound Description: Building on previous work, this study focused on optimizing the back-pocket binding of pyrrolo[3,2-d]pyrimidine derivatives for improved HER2/EGFR dual inhibition. [] Compound 51m demonstrated potent HER2/EGFR inhibitory activity, favorable pharmacokinetic properties, and significant in vivo efficacy in tumor xenograft models. []
Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds exemplify the exploration of heterocyclic ring systems like pyrrolo[3,2-d]pyrimidine, structurally analogous to thieno[3,2-d]pyrimidine, for developing anticancer therapeutics. []
Compound Description: Starting from a naphthyl-substituted pyridinethione, various fused heterocyclic compounds were synthesized, highlighting the versatility of this starting material for generating diverse analogs. []
Relevance: This work emphasizes the broader exploration of heterocyclic systems containing the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine core, a system closely related to 2-fluorothieno[3,2-d]pyrimidine, for potential applications in medicinal chemistry. []
Properties
CAS Number
2103960-64-9
Product Name
2-Fluorothieno[3,2-d]pyrimidine
IUPAC Name
2-fluorothieno[3,2-d]pyrimidine
Molecular Formula
C6H3FN2S
Molecular Weight
154.16
InChI
InChI=1S/C6H3FN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H
InChI Key
KUKHYZRTBYHFMG-UHFFFAOYSA-N
SMILES
C1=CSC2=CN=C(N=C21)F
Solubility
not available
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.